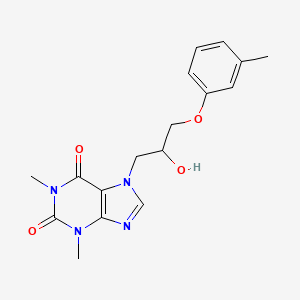

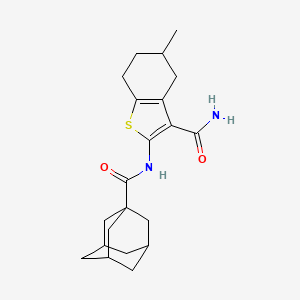

![molecular formula C17H22N4O2S B2981199 2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine CAS No. 930859-22-6](/img/structure/B2981199.png)

2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The propylphenylsulfonyl group could potentially alter the compound’s properties significantly, but without specific research on this compound, it’s hard to say exactly how.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been evaluated for their efficacy against various strains .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyrazine derivatives. Pyrazine is a colorless solid that is soluble in water and other polar solvents .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Synthesis and Antibacterial Evaluation : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. These efforts have led to the development of compounds with significant antibacterial activity, highlighting the potential of sulfonamide-based pyrazine derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Pyrazine Derivatives : Pyrazine heterocycles, including those derived from 2,3-pyrazinedicarboxylic anhydride, have been noted for their wide range of biological activities. Some derivatives are utilized in treating tuberculosis, while others have shown effectiveness against resistant strains of falciparum malaria. This underscores the versatility of pyrazine derivatives in medical applications (Hassan, Zayed, El‐Gaziri, & Metwally, 1991).

Antimicrobial Evaluation : Novel synthesis methods have led to the creation of pyrazole sulfonamides, with studies indicating their potent antitubercular and antimicrobial effects. These findings suggest the critical role of the sulfonamide moiety in enhancing the antimicrobial properties of pyrazole derivatives (Bollikolla et al., 2021).

Synthesis and Characterization

Novel Silver(I) Sulfonates : Research into silver(I) sulfonates with pyrazine derivatives has led to the synthesis of compounds with unique photoluminescent properties. These studies not only expand the understanding of silver(I) complexes but also explore their potential in creating new materials with specific luminescent characteristics (Liu et al., 2009).

Green Chemistry Applications : The development of efficient and environmentally friendly synthesis methods for pyrazole derivatives highlights the commitment to green chemistry. Such advancements ensure that the synthesis process is not only effective but also aligns with sustainable practices (Khazaei et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-2-3-15-4-6-16(7-5-15)24(22,23)21-12-10-20(11-13-21)17-14-18-8-9-19-17/h4-9,14H,2-3,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWFQRUTVCPNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)

![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)

![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)

![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)